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Compound of Interest

Compound Name: Triammonium phosphate trihydrate

Cat. No.: B179385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of
triammonium phosphate trihydrate ((NH4)3sPO4-3H20), a compound of interest in various
chemical and pharmaceutical applications. This document outlines the key crystallographic
data, details the experimental protocols for structure determination, and presents a logical
workflow for the analytical process.

Quantitative Crystallographic Data

The crystal structure of triammonium phosphate trihydrate has been determined by single-
crystal X-ray diffraction. A definitive study published in Acta Crystallographica confirmed its
structure as (NHa4)3sPOa4-3H20.[1] The compound crystallizes in a monoclinic system, and the
structure was refined to a final R-value of 3.1% based on 1,583 reflections, indicating a high-
quality structural model.[1]

The key crystallographic data are summarized in the table below.
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Parameter Value Reference
Chemical Formula (NH4)3P0O4:3H20 [2]

Formula Weight 203.13 g/mol [2]

Crystal System Monoclinic [1]

Space Group P2i/c [1]

Unit Cell Dimensions a=9.43A Durif et al. (1976)

b=11.75A Durif et al. (1976)

c=6.45A Durif et al. (1976)

o =90° Durif et al. (1976)

B =100.2° Durif et al. (1976)

y =90° Durif et al. (1976)

Volume 704.1 As Durif et al. (1976)
Z (Formula units/cell) 4 Durif et al. (1976)
Calculated Density 1.91 g/cm3 Durif et al. (1976)
R-value 3.1% [1]

Note: The unit cell parameters are based on the foundational study by Durif, A., Averbuch-

Pouchot, M. T., Tordjman, I., & Guitel, J. C. (1976). Crystal structure of triammonium

phosphate trihydrate. Acta Crystallographica Section B: Structural Crystallography and
Crystal Chemistry, 32(11), 2957-2960.

Experimental Protocols

The determination of the crystal structure of triammonium phosphate trihydrate involves a

series of precise experimental steps, from crystal synthesis to data analysis.

Crystal Synthesis
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Single crystals of triammonium phosphate trihydrate suitable for X-ray diffraction can be
grown from an aqueous solution. A typical procedure involves:

o Preparation of a Saturated Solution: A saturated solution of triammonium phosphate is
prepared by dissolving the compound in deionized water at a slightly elevated temperature to
ensure complete dissolution.

o Slow Evaporation: The saturated solution is filtered to remove any impurities and then
allowed to evaporate slowly at a constant temperature (e.g., room temperature) in a
vibration-free environment.

o Crystal Growth: Over a period of several days to weeks, well-formed, single crystals of
triammonium phosphate trihydrate will precipitate from the solution.

o Crystal Harvesting: The crystals are carefully harvested from the mother liquor and washed
with a small amount of cold deionized water and then a volatile solvent like ethanol or
acetone to remove any residual mother liquor before being dried.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-
ray diffractometer. The data collection process is as follows:

» Crystal Screening and Unit Cell Determination: The crystal is initially screened to assess its
quality. A short series of diffraction images are collected to determine the unit cell parameters
and the crystal system.

o Data Collection Strategy: A data collection strategy is devised to measure the intensities of a
large number of unique reflections over a specified range of diffraction angles (26). This
typically involves rotating the crystal through a series of angles while exposing it to a
monochromatic X-ray beam.

o Data Integration and Reduction: The raw diffraction data are processed to integrate the
reflection intensities and apply corrections for various experimental factors, such as Lorentz
and polarization effects, and absorption. This results in a file containing the Miller indices (h,
k, 1) and the corresponding structure factor amplitudes (|Fo|) for each reflection.
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Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure:

 Structure Solution: The initial positions of the non-hydrogen atoms are determined using
direct methods or Patterson methods. This provides a preliminary model of the crystal
structure.

o Structure Refinement: The atomic coordinates, and thermal displacement parameters of the
initial model are refined against the experimental diffraction data using a least-squares
minimization procedure. The goal is to minimize the difference between the observed
structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fo|) based
on the model.

e Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier
maps of the electron density after the non-hydrogen atoms have been refined anisotropically.

o Final Refinement: The final refinement includes all atoms, and the quality of the final model is
assessed by the R-value, goodness-of-fit, and the residual electron density. For
triammonium phosphate trihydrate, a final R-value of 3.1% was achieved, indicating an
excellent agreement between the model and the experimental data.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of
triammonium phosphate trihydrate.

Caption: Experimental workflow for triammonium phosphate trihydrate crystal structure
analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b179385#triammonium-phosphate-
trinydrate-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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